molecular formula C7H17O3PSSe B12758291 Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester CAS No. 119015-23-5

Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester

Cat. No.: B12758291
CAS No.: 119015-23-5
M. Wt: 291.22 g/mol
InChI Key: ODVFHLFSEJHRBM-UHFFFAOYSA-N
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Description

Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a selenium atom bonded to a phosphorus atom, with diethyl and methylthioethyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester typically involves the reaction of diethyl phosphite with a selenium-containing reagent, such as selenium dioxide or elemental selenium, in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving elevated temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce a variety of phosphoroselenoic acid derivatives.

Scientific Research Applications

Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of selenium’s known antioxidant properties.

    Industry: It may be used in the development of advanced materials, such as selenium-containing polymers or catalysts.

Mechanism of Action

The mechanism by which phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Phosphoroselenoic acid, O,O-diethyl Se-(2-oxopropyl) ester
  • Phosphoroselenoic acid, O,O-diethyl Se-[2-(ethylthio)ethyl] ester

Comparison

Phosphoroselenoic acid, O,O-diethyl Se-(2-(methylthio)ethyl) ester is unique due to the presence of the methylthioethyl group, which can influence its reactivity and interactions compared to other similar compounds

Properties

CAS No.

119015-23-5

Molecular Formula

C7H17O3PSSe

Molecular Weight

291.22 g/mol

IUPAC Name

1-diethoxyphosphorylselanyl-2-methylsulfanylethane

InChI

InChI=1S/C7H17O3PSSe/c1-4-9-11(8,10-5-2)13-7-6-12-3/h4-7H2,1-3H3

InChI Key

ODVFHLFSEJHRBM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)[Se]CCSC

Origin of Product

United States

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